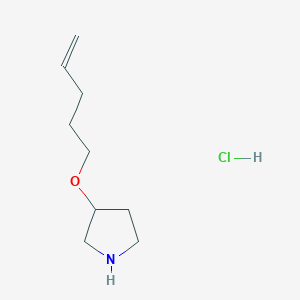

3-(4-Pentenyloxy)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-pent-4-enoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-2-3-4-7-11-9-5-6-10-8-9;/h2,9-10H,1,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXSUGPFGRLBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Etherification of Pyrrolidine Derivatives

- Start with a suitably protected pyrrolidine derivative, such as 3-hydroxymethylpyrrolidine.

- React with 4-pentenyloxy halides or mesylates in the presence of a base (e.g., potassium carbonate or sodium hydride) to facilitate nucleophilic substitution at the nitrogen or carbon positions, forming the ether linkage.

- Subsequent deprotection and salt formation with hydrochloric acid yield the hydrochloride salt.

Representative Reaction Scheme:

Pyrrolidine derivative (e.g., 3-hydroxymethylpyrrolidine) + 4-pentenyloxy halide → Etherified pyrrolidine → Hydrochloride salt

- Solvent: Acetone or DMF.

- Base: Potassium carbonate or sodium hydride.

- Temperature: Room temperature to 60°C.

- Reaction time: 12-24 hours.

- The process benefits from using a protected hydroxymethyl group to prevent side reactions.

- The etherification step is optimized by controlling the molar ratio and reaction temperature to maximize yield.

Synthesis via Multi-step Route Starting from Chiral Precursors

- Utilize chiral pool synthesis starting from D-prolinol or L-prolinol derivatives.

- Acylate the pyrrolidine ring with appropriate acyl chlorides to introduce substituents at the 2-position.

- Esterify or alkylate the pyrrolidine to introduce the pentenyloxy group at the 3-position.

- Convert the ester or protected intermediates into the free amine, followed by salt formation with hydrochloric acid.

Representative Reaction Scheme:

Chiral pyrrolidine derivative + acyl chloride → Acylated pyrrolidine → Etherification with 4-pentenyloxy chloride → Hydrochloride salt

- Stereochemical control is achieved by starting from enantiomerically pure precursors.

- The process allows for high stereoselectivity and yields, with purification via recrystallization or chromatography.

Synthesis via Photoredox Catalysis for Ether Formation

- Employ visible-light photoredox catalysis to generate alkoxy radicals from suitable alcohols.

- Use 4-phenylbutanol derivatives as starting materials, with photocatalysts such as fac-Ir(ppy)₃.

- Under blue LED irradiation, radicals are generated that facilitate etherification through hydrogen atom transfer (HAT) mechanisms.

- The resulting ether intermediates are then converted into the hydrochloride salt.

- This method offers a mild and environmentally friendly alternative.

- The reaction conditions are optimized for maximum yield, with acetonitrile as the solvent and pyridine as the base.

- The process is highly selective for forming the desired ether linkage.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1. Nucleophilic Etherification | 3-Hydroxymethylpyrrolidine | 4-Pentenyloxy halide | Acetone/DMF, RT-60°C | 70-85 | Widely used, straightforward |

| 2. Multi-step Chiral Route | D-Prolinol | Acyl chlorides, 4-pentenyloxy chloride | Controlled temperature, recrystallization | 65-90 | Stereoselective, high purity |

| 3. Photoredox Etherification | 4-Phenylbutanol derivatives | Photocatalyst, blue LEDs | Room temp, 16h irradiation | 50-55 | Environmentally friendly, mild |

Research Findings and Optimization Insights

- Stereochemistry Control: Starting from enantiomerically pure pyrrolidine derivatives ensures the stereochemical integrity of the final product.

- Reaction Efficiency: Etherification reactions are optimized by adjusting solvent polarity, base strength, and temperature.

- Yield Enhancement: Use of protecting groups and careful purification steps (recrystallization, chromatography) improves overall yield and purity.

- Salt Formation: Final step involves acid-base neutralization with hydrochloric acid, often performed in aqueous media, to obtain the hydrochloride salt with high purity.

Chemical Reactions Analysis

3-(4-Pentenyloxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Pentenyloxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 3-(4-Pentenyloxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural differences among pyrrolidine hydrochloride derivatives lie in their substituent groups, which modulate electronic, steric, and solubility properties:

| Compound Name | Substituent | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(4-Pentenyloxy)pyrrolidine hydrochloride | 4-Pentenyloxy | C₉H₁₆ClNO | 207.69 | Alkene-containing flexible chain |

| 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride | 4-Bromo-2-methylphenoxymethyl | C₁₂H₁₅BrClNO | 320.62 | Bulky aromatic group with bromine atom |

| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride | 4-Trifluoromethylphenoxy | C₁₁H₁₃ClF₃NO | 267.68 | Electron-withdrawing CF₃ group |

| (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride | 4-Fluorophenoxy | C₁₀H₁₃ClFNO | 217.67 | Fluorinated aromatic substituent |

| 3-(Cyclopropylmethyl)pyrrolidine hydrochloride | Cyclopropylmethyl | C₈H₁₆ClN | 161.67 | Small aliphatic cyclic group |

| Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride | Ethyl benzoate-pyrrolidinylmethoxy | C₁₄H₂₀ClNO₃ | 285.77 | Ester-functionalized aromatic system |

Key Observations :

- Electronic Effects: The trifluoromethyl (CF₃) group in 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride enhances lipophilicity and metabolic stability, which is critical for drug bioavailability .

- Steric Impact: Bulky substituents like the bromo-methylphenoxy group in 3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride may hinder receptor binding but improve selectivity .

- Chirality: The (R)-enantiomer of 3-(4-fluorophenoxy)pyrrolidine hydrochloride () highlights the role of stereochemistry in biological activity, as enantiomers often exhibit differing pharmacological profiles .

Physicochemical Properties

- Solubility: Compounds with polar groups (e.g., trifluoromethyl, fluorine) exhibit varied solubility. For example, 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride is a white crystalline solid stored at room temperature, suggesting moderate stability .

- Molecular Weight : Higher molecular weight analogs (e.g., 320.62 g/mol for the bromo derivative) may face challenges in passive cellular uptake compared to lighter compounds like 3-(cyclopropylmethyl)pyrrolidine hydrochloride (161.67 g/mol) .

Biological Activity

3-(4-Pentenyloxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol. Its unique structure, characterized by a pyrrolidine ring substituted with a pentenyloxy group, has garnered interest for its potential biological activities, including antioxidant, anti-inflammatory, and neuropharmacological effects. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 3-(4-Pentenyloxy)pyrrolidine hydrochloride is attributed to its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to diverse biological effects. For instance, it has been reported to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.

Biological Activities

The compound has been studied for several biological activities:

- Antioxidant Activity : It demonstrates the ability to neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic applications in inflammatory diseases.

- Neuropharmacological Effects : Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential use in treating neurological disorders.

In Vitro Studies

In vitro studies have shown that 3-(4-Pentenyloxy)pyrrolidine hydrochloride exhibits significant biological activities. For example:

- Antioxidant Assays : The compound was evaluated using DPPH and ABTS assays, demonstrating a strong capacity to reduce oxidative stress markers in cultured cells.

- Cytokine Inhibition : It was found to significantly lower levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its anti-inflammatory potential.

In Vivo Studies

In vivo evaluations have further supported the compound's efficacy:

- Animal Models : In rodent models of inflammation, administration of 3-(4-Pentenyloxy)pyrrolidine hydrochloride resulted in reduced paw edema and lower systemic inflammatory markers compared to control groups.

- Neuroprotective Effects : Studies involving models of neurodegeneration indicated that the compound could improve cognitive function and reduce neuronal loss when administered prior to neurotoxic insults.

Comparative Analysis

To better understand the significance of 3-(4-Pentenyloxy)pyrrolidine hydrochloride's biological activity, it can be compared with other similar compounds. The table below summarizes key features:

| Compound Name | Structure Type | Main Biological Activity | Mechanism of Action |

|---|---|---|---|

| 3-(4-Pentenyloxy)pyrrolidine HCl | Pyrrolidine derivative | Antioxidant, Anti-inflammatory | Enzyme/receptor modulation |

| Pyrrolidine | Simple cyclic amine | Precursor for other compounds | Basic amine reactivity |

| 4-Penten-1-ol | Unsaturated alcohol | Various organic syntheses | Nucleophilic substitution reactions |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 3-(4-Pentenyloxy)pyrrolidine hydrochloride:

- Case Study on Neuroprotection : In a study involving mice subjected to induced oxidative stress, treatment with the compound resulted in a significant decrease in neuronal apoptosis compared to untreated controls. Behavioral assessments indicated improved memory retention as well.

- Case Study on Inflammation : Another study focused on chronic inflammatory conditions demonstrated that administration of the compound led to reduced inflammation markers and improved clinical outcomes in animal models of arthritis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Pentenyloxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with 4-pentenyl halides under basic conditions (e.g., NaOH in dichloromethane) . Optimization involves adjusting temperature (0–25°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyrrolidine to halide). Monitoring via TLC or HPLC ensures reaction completion. Purification by recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity .

Q. What safety protocols are critical for handling 3-(4-Pentenyloxy)pyrrolidine hydrochloride?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .

- Emergency Measures : For skin contact, rinse immediately with water (15 minutes); for eye exposure, irrigate with saline solution and seek medical attention .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH₂) and pentenyloxy group (δ 4.5–5.5 ppm for O–CH₂). 2D NMR (COSY, HSQC) resolves stereochemistry .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 204.16) .

- FT-IR : Peaks at 1100–1250 cm⁻¹ (C–O–C stretch) and 2500–3000 cm⁻¹ (N–H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from impurities or tautomerism. Strategies include:

- Purification : Re-crystallize using ethanol/water mixtures or employ preparative HPLC .

- Isotopic Labeling : Use ¹⁵N-labeled reagents to clarify nitrogen environments in NMR .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Q. What strategies minimize side reactions during functionalization of the pentenyloxy group?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent undesired alkylation .

- Catalytic Control : Use Pd/C or Grubbs catalysts for selective olefin modifications (e.g., cross-metathesis) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pentenyloxy group .

Q. Which in vitro models are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cholinesterase or kinase activity using fluorogenic substrates (e.g., acetylthiocholine for AChE) .

- Cell-Based Models : Use HEK-293 or SH-SY5Y cells to assess cytotoxicity (MTT assay) or receptor binding (calcium imaging) .

- Molecular Docking : Predict binding affinity to targets like GPCRs or ion channels (software: AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.